molecular formula C23H24FN5O3S B5195038 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B5195038
M. Wt: 469.5 g/mol
InChI Key: WLIYUZZKYRULPR-UHFFFAOYSA-N
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Description

This compound is a fluoroquinolone derivative characterized by a 1-cyclopropyl-6-fluoro-4-oxo-quinoline core, modified at the 7-position with a 4-acetylpiperazinyl group and at the 3-carboxamide position with a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene substituent. Its synthesis involves sequential functionalization of the quinoline scaffold:

  • Synthesis: The piperazinyl group is introduced via nucleophilic substitution with 4-acetylpiperazine under triphosgene activation in dichloromethane/ethanol . The thiazole-ylidene moiety is incorporated through condensation reactions with appropriate heterocyclic precursors, as seen in analogous ciprofloxacin derivatives .
  • Structural Significance: The acetylated piperazine enhances lipophilicity and metabolic stability, while the thiazole-ylidene group contributes to π-π stacking interactions with bacterial DNA gyrase/topoisomerase IV targets .

Properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3S/c1-13-12-33-23(25-13)26-22(32)17-11-29(15-3-4-15)19-10-20(18(24)9-16(19)21(17)31)28-7-5-27(6-8-28)14(2)30/h9-12,15H,3-8H2,1-2H3,(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIYUZZKYRULPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps. The process typically starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group, the fluoro substituent, and the thiazole moiety. The final step involves the acetylation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the quinolone-binding site on the DNA-enzyme complex, and the pathways involved are related to DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Core Structure 7-Position Substituent 3-Carboxamide Substituent Key Biological Properties
Target Compound 1-Cyclopropyl-6-fluoro-4-oxo-quinoline 4-Acetylpiperazin-1-yl (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene Broad-spectrum antibacterial activity; enhanced DNA gyrase inhibition
Ciprofloxacin 1-Cyclopropyl-6-fluoro-4-oxo-quinoline Piperazin-1-yl -COOH (carboxylic acid) Gram-negative activity; resistance issues
Compound 4 (Asghar et al.) 1-Cyclopropyl-6-fluoro-4-oxo-quinoline Piperazin-1-yl 5-(2-amino-2,5-dihydro-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl Improved solubility; moderate activity against resistant strains
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid (Li et al.) 1-Cyclopropyl-6-fluoro-4-oxo-quinoline 4-Nitroso-piperazin-1-yl -COOH (carboxylic acid) Nitroso group reduces bioavailability; limited clinical use

Pharmacokinetic and Efficacy Differences

  • Antibacterial Spectrum : The thiazole-ylidene substituent broadens activity to include Gram-positive pathogens (e.g., Staphylococcus aureus), unlike ciprofloxacin, which is primarily Gram-negative-specific .
  • Resistance Mitigation: Modifications at the 3-carboxamide position reduce susceptibility to efflux pumps and plasmid-mediated quinolone resistance (PMQR) mechanisms observed in ciprofloxacin .

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic derivative belonging to the class of quinolone antibiotics. Its structure incorporates a piperazine moiety and a thiazole ring, which are believed to enhance its biological activity, particularly against bacterial pathogens. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

The primary mechanism by which quinolone derivatives exert their antibacterial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these targets, the compound disrupts DNA supercoiling, leading to cell death.

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli4
Staphylococcus aureus2
Pseudomonas aeruginosa8
Streptococcus pneumoniae1

The compound shows particularly strong efficacy against Staphylococcus aureus , indicating its potential as a treatment option for infections caused by this pathogen.

Structure-Activity Relationship (SAR)

The incorporation of the thiazole moiety and piperazine ring has been shown to enhance the binding affinity to bacterial enzymes compared to other quinolone derivatives. Studies suggest that modifications in these regions can lead to variations in antibacterial potency. For instance, compounds lacking the thiazole ring demonstrated reduced activity against tested strains .

In Vivo Efficacy

In a recent animal model study, the compound was administered to mice infected with Staphylococcus aureus . The treatment resulted in a significant reduction in bacterial load compared to untreated controls. Histological analysis revealed minimal tissue damage, suggesting a favorable safety profile for further development.

Resistance Mechanisms

Another important aspect of research involves understanding how bacteria develop resistance to quinolone antibiotics. The compound was evaluated for its susceptibility to efflux pumps commonly associated with resistance mechanisms. Preliminary data indicate that it is less likely to be a substrate for P-glycoprotein, which may reduce the risk of resistance development compared to traditional fluoroquinolones .

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